molecular formula C21H43N7O16S B075488 Dihydrostreptomycin sulphate CAS No. 1425-61-2

Dihydrostreptomycin sulphate

Cat. No.: B075488
CAS No.: 1425-61-2
M. Wt: 681.7 g/mol
InChI Key: GSPKOIJAMLDYCY-UHFFFAOYSA-N
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Description

Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine due to its bactericidal properties. This compound is known for its effectiveness in treating bacterial infections, particularly those caused by Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrostreptomycin sulfate is synthesized through the chemical modification of streptomycin. The process involves the reduction of the aldehyde group in streptomycin to form dihydrostreptomycin. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of dihydrostreptomycin sulfate involves the fermentation of the actinomycete Streptomyces griseus to produce streptomycin, followed by its chemical reduction to dihydrostreptomycin. The final product is then purified and converted to its sulfate form for medical use .

Chemical Reactions Analysis

Types of Reactions

Dihydrostreptomycin sulfate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various degradation products.

    Reduction: The primary synthetic route involves the reduction of streptomycin to dihydrostreptomycin.

    Substitution: It can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of streptomycin.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

The major product formed from the reduction of streptomycin is dihydrostreptomycin. Oxidation and substitution reactions can lead to a variety of degradation products and derivatives, respectively .

Scientific Research Applications

Dihydrostreptomycin sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Dihydrostreptomycin sulfate exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Streptomycin: The parent compound from which dihydrostreptomycin is derived.

    Gentamicin: Another aminoglycoside antibiotic with similar bactericidal properties.

    Neomycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.

Uniqueness

Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein in the bacterial ribosome, which distinguishes it from other aminoglycosides. Additionally, its semisynthetic nature allows for modifications that can enhance its effectiveness and reduce its toxicity .

Properties

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKOIJAMLDYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N7O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425-61-2
Record name Dihydrostreptomycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin sulphate
Reactant of Route 2
Dihydrostreptomycin sulphate
Reactant of Route 3
Dihydrostreptomycin sulphate
Reactant of Route 4
Dihydrostreptomycin sulphate
Reactant of Route 5
Dihydrostreptomycin sulphate
Reactant of Route 6
Dihydrostreptomycin sulphate

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